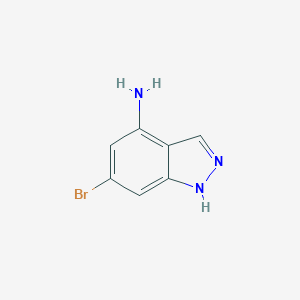

6-bromo-1H-indazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORDVWJEXMDSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646138 | |

| Record name | 6-Bromo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-50-3 | |

| Record name | 6-Bromo-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 6-bromo-1H-indazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the formation of the indazole core, followed by regioselective nitration and subsequent reduction to yield the target amine. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in the successful synthesis of this compound.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three key stages:

-

Synthesis of 6-bromo-1H-indazole: This initial step involves the cyclization of a substituted benzaldehyde with hydrazine to form the core indazole structure.

-

Nitration of 6-bromo-1H-indazole: A nitro group is introduced at the 4-position of the indazole ring through an electrophilic aromatic substitution reaction.

-

Reduction of 6-bromo-4-nitro-1H-indazole: The nitro group is then reduced to the desired primary amine, yielding the final product.

The overall synthetic pathway is depicted below:

Detailed Experimental Protocols

Step 1: Synthesis of 6-bromo-1H-indazole

This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[1]

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-bromo-2-fluorobenzaldehyde | 203.01 | 4.69 g | 23 |

| Hydrazine hydrate (~80%) | 50.06 | 30 mL | ~832 |

| Ethyl acetate | - | As needed | - |

| Hexane | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Silica gel | - | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).

-

Stir the reaction mixture at 125 °C for 3 hours.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford 6-bromo-1H-indazole.

Expected Yield: Approximately 76% (4.6 g, 18 mmol).[1]

Characterization Data:

| Technique | Data |

| LCMS (M+H)⁺ | m/z 197.9 (Calculated for C₇H₅BrN₂: 197.0)[1] |

| ¹H NMR | (400 MHz, CD₃OD): δ 8.03 (s, 1H), 7.67-7.72 (m, 2H), 7.24-7.26 (m, 1H)[1] |

Step 2: Synthesis of 6-bromo-4-nitro-1H-indazole

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 6-bromo-1H-indazole | 197.03 | 1.97 g | 10 |

| Concentrated H₂SO₄ (98%) | 98.08 | 10 mL | - |

| Concentrated HNO₃ (70%) | 63.01 | 1.5 mL | ~21 |

| Ice | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL).

-

Stir the mixture until the starting material is completely dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid to obtain crude 6-bromo-4-nitro-1H-indazole. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-bromo-4-nitro-1H-indazole | 885518-46-7[2] | C₇H₄BrN₃O₂ | 242.03[2] |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 6-bromo-4-nitro-1H-indazole | 242.03 | 2.42 g | 10 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 11.28 g | 50 |

| Concentrated HCl (37%) | 36.46 | 20 mL | - |

| Sodium hydroxide (NaOH) solution | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

To a round-bottom flask, add 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol).

-

Add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the synthetic process.

Safety Considerations

-

Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated acids (H₂SO₄ and HNO₃) are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, and always add acid to water, never the other way around. Wear acid-resistant gloves, a lab coat, and safety goggles.

-

The nitration reaction is exothermic and can be hazardous if the temperature is not controlled. Ensure proper cooling and slow addition of the nitrating mixture.

-

Tin(II) chloride and hydrochloric acid are corrosive. Handle with appropriate PPE. The neutralization step with a strong base is also exothermic and should be performed with cooling.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt these protocols based on their laboratory conditions and available equipment, always prioritizing safety.

References

The Indazole Scaffold as a Privileged Motif in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 6-Bromo-1H-indazol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 6-bromo-1H-indazol-4-amine represents a key building block in the synthesis of a new generation of targeted therapeutics. While the molecule itself is not a potent bioactive agent, its rigid bicyclic indazole core serves as a versatile scaffold for the development of highly selective and potent kinase inhibitors. This technical guide delves into the mechanism of action of drugs derived from this scaffold, with a particular focus on the inhibition of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a critical target in oncology. We will explore the downstream signaling consequences of PLK4 inhibition, present quantitative data for exemplary compounds, provide detailed experimental protocols for the characterization of these inhibitors, and visualize the key pathways and experimental workflows.

The Indazole Core in Kinase Inhibitor Design

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. Its utility in kinase inhibitor design stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a conserved feature across many kinases. The specific substitution pattern on the indazole ring, such as the 4-amino and 6-bromo groups in the parent compound, provides vectors for synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Derivatives of this compound have been successfully developed into potent inhibitors of several cancer-relevant kinases, including Fibroblast Growth Factor Receptors (FGFR), Bcr-Abl, and Janus Kinases (JAK). However, one of the most well-characterized applications of the substituted indazole scaffold is in the development of inhibitors against Polo-like Kinase 4 (PLK4).

Mechanism of Action: Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like Kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centriole duplication during the cell cycle. Overexpression of PLK4 is a common feature in many cancers and is associated with centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of tumorigenesis. Consequently, inhibition of PLK4 has emerged as a promising therapeutic strategy.

Indazole-based inhibitors, such as CFI-400945, are ATP-competitive inhibitors of PLK4. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of PLK4 substrates. This inhibition disrupts the tightly regulated process of centriole duplication.

The downstream consequences of PLK4 inhibition are multifaceted and dose-dependent:

-

At low concentrations , partial inhibition of PLK4 can paradoxically lead to centriole overduplication. This is because PLK4 autophosphorylation is a key step in its own degradation pathway. Partial inhibition can stabilize PLK4, leading to an accumulation of the kinase and aberrant centriole amplification.

-

At higher concentrations , complete inhibition of PLK4 blocks centriole duplication altogether, leading to a gradual loss of centrosomes in proliferating cells.

Both of these outcomes result in mitotic catastrophe. Cells with either too many or too few centrosomes are unable to form a proper bipolar spindle during mitosis, leading to chromosome mis-segregation, cell cycle arrest, and ultimately, apoptosis or senescence.

Signaling Pathways Affected by PLK4 Inhibition

The inhibition of PLK4 initiates a cascade of events that impact several critical cellular signaling pathways. The primary consequence is the disruption of the cell cycle, leading to a G2/M arrest. This is often accompanied by the activation of the p53 tumor suppressor pathway, which in turn can induce the expression of the cyclin-dependent kinase inhibitor p21, further enforcing cell cycle arrest.

dot

Caption: Simplified signaling pathway of indazole-based PLK4 inhibition.

Quantitative Data for Indazole-Based PLK4 Inhibitors

The potency and selectivity of indazole-based PLK4 inhibitors have been quantified using various biochemical and cell-based assays. The following table summarizes key data for the exemplary inhibitor, CFI-400945.

| Parameter | Value | Assay Type | Reference |

| PLK4 IC50 | 2.8 nM | Kinase Activity Assay | [1] |

| PLK4 Ki | 0.26 nM | Kinase Binding Assay | [2] |

| Aurora B IC50 | 98 nM | Kinase Activity Assay | [2] |

| TrkA IC50 | 6 nM | Kinase Activity Assay | [2] |

| TrkB IC50 | 9 nM | Kinase Activity Assay | [2] |

| Tie-2 IC50 | 22 nM | Kinase Activity Assay | [2] |

| HCT116 Cell Growth GI50 | 4 nM | Sulforhodamine B (SRB) Assay | [2] |

| HCC1954 Cell Growth GI50 | 5 nM | Sulforhodamine B (SRB) Assay | [2] |

| A549 Cell Growth GI50 | 5 nM | Sulforhodamine B (SRB) Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize indazole-based PLK4 inhibitors.

Biochemical Assays

This assay quantitatively measures the binding affinity of an inhibitor to the PLK4 kinase.

dot

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

-

Recombinant PLK4 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

LanthaScreen™ Kinase Tracer

-

Test compound (e.g., CFI-400945)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute in Kinase Buffer A to a 4x final concentration.

-

Prepare a 2x kinase/antibody mixture in Kinase Buffer A containing the appropriate concentrations of PLK4 and Eu-anti-Tag Antibody.

-

Prepare a 4x tracer solution in Kinase Buffer A.

-

In a 384-well plate, add 4 µL of the 4x test compound solution.

-

Add 8 µL of the 2x kinase/antibody mixture to all wells.

-

Add 4 µL of the 4x tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Assays

This assay assesses the effect of the inhibitor on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, HCC1954, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., CFI-400945)

-

10% Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for 72-120 hours.

-

Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 50 µL of 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB with 100 µL of 10 mM Tris base solution.

-

Read the absorbance at 570 nm on a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ value.

This method is used to determine the effect of the inhibitor on the autophosphorylation of PLK4 in cells.

Materials:

-

Cancer cell lines

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-PLK4, anti-phospho-PLK4)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

This technique is used to visualize the effects of PLK4 inhibition on centriole number.

Materials:

-

Cells grown on coverslips

-

Test compound

-

Methanol (for fixation)

-

Primary antibodies (e.g., anti-γ-tubulin, anti-centrin)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Treat cells with the test compound.

-

Fix the cells with cold methanol for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with 3% BSA in PBS.

-

Incubate with primary antibodies for 1 hour.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

In Vivo Efficacy Studies

This model is used to evaluate the anti-tumor activity of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Breast cancer cell line (e.g., MDA-MB-468)

-

Matrigel

-

Test compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the test compound orally according to the desired dosing schedule (e.g., daily, twice daily).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors. The indazole scaffold has proven to be particularly effective in targeting PLK4, a key regulator of cell division. The inhibition of PLK4 by indazole-based compounds leads to mitotic catastrophe and cell death in cancer cells, making it a promising therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of such inhibitors, from their biochemical properties to their in vivo efficacy. Further exploration of the indazole scaffold is likely to yield novel kinase inhibitors with improved therapeutic profiles for the treatment of cancer and other diseases.

References

The Emergence of 6-bromo-1H-indazol-4-amine: A Core Scaffold in Modern Drug Discovery

For Immediate Release

A deep dive into the synthesis, history, and applications of 6-bromo-1H-indazol-4-amine reveals its pivotal role as a foundational building block for researchers, particularly in the development of targeted cancer therapies. This technical guide serves as a comprehensive resource for scientists and drug development professionals, offering detailed experimental protocols, key data, and visualizations to illuminate the significance of this versatile molecule.

While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of indazole derivatives in medicinal chemistry. The indazole ring system, a bicyclic aromatic heterocycle, has long been recognized for its diverse pharmacological activities. The strategic placement of a bromine atom at the 6-position and an amine group at the 4-position endows the molecule with specific chemical properties that make it an attractive starting point for the synthesis of complex therapeutic agents.

The primary significance of this compound lies in its utility as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This molecule provides a robust scaffold that can be chemically modified to create potent and selective inhibitors of various kinases, such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology research.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and drug design. Below is a summary of its key quantitative data.

| Property | Value |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

| CAS Number | 885518-50-3 |

| Appearance | Solid |

| ¹H NMR (DMSO-d₆) | Refer to spectral data for detailed shifts and coupling constants |

| ¹³C NMR (DMSO-d₆) | Refer to spectral data for detailed chemical shifts |

| Mass Spectrometry (ESI) | m/z: 212.98 [M+H]⁺ |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with a suitable precursor. A plausible and commonly employed synthetic route involves the nitration of a brominated indazole derivative, followed by the reduction of the nitro group to the desired amine.

Diagram of the Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole (Intermediate)

-

Reaction: To a solution of 6-bromo-1H-indazole in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).

-

Work-up: After the reaction is complete, the mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-nitro-1H-indazole.

Step 2: Synthesis of this compound (Final Product)

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

-

Reaction: 6-Bromo-4-nitro-1H-indazole is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is then employed. The reaction mixture is typically heated to facilitate the reduction.

-

Work-up: Upon completion of the reaction, the solid catalyst (if used) is filtered off. The filtrate is then concentrated, and the product is isolated by extraction and purified by recrystallization or column chromatography to afford this compound.

Application in Kinase Inhibitor Drug Discovery

The true value of this compound is realized in its role as a versatile scaffold for the development of kinase inhibitors. The amine group at the 4-position serves as a key attachment point for various side chains, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Workflow for Kinase Inhibitor Development

Caption: General workflow for kinase inhibitor discovery using this compound.

This workflow highlights how the initial scaffold is used to generate a library of diverse compounds. These compounds are then screened against a panel of kinases to identify "hits." Promising hits are then subjected to a rigorous optimization process to improve their pharmacological properties, ultimately leading to the identification of a preclinical candidate for further development. The adaptability of the this compound core makes it an invaluable tool in this iterative process of drug discovery.

Spectroscopic Profile of 6-bromo-1H-indazol-4-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-bromo-1H-indazol-4-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines the detailed experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound has been calculated.[1]

| Adduct | m/z |

| [M+H]⁺ | 211.98178 |

| [M+Na]⁺ | 233.96372 |

| [M-H]⁻ | 209.96722 |

| [M+NH₄]⁺ | 229.00832 |

| [M+K]⁺ | 249.93766 |

| [M]⁺ | 210.97395 |

| [M]⁻ | 210.97505 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger sample amount (20-50 mg) may be necessary. The acquisition will require a greater number of scans due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.

-

The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

biological activity screening of 6-bromo-1H-indazol-4-amine

An In-Depth Technical Guide to the Biological Activity Screening of 6-bromo-1H-indazol-4-amine and Its Analogs

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Indazole derivatives are recognized for their therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The specific compound, this compound, serves as a key synthetic intermediate in the development of pharmacologically active molecules.[4][5] While direct and extensive biological screening data for this compound is not widely published, its structural features—a bromo-substituted indazole core with a 4-amino group—suggest significant potential for biological activity. This guide synthesizes information from closely related analogs to provide a predictive overview of its likely biological profile and outlines detailed experimental protocols for its comprehensive screening.

Predicted Biological Activities and Potential Targets

Based on the activities of structurally similar bromo- and amino-indazoles, the primary therapeutic areas for this compound are predicted to be oncology and infectious diseases.

Anticancer Activity

The indazole nucleus is a cornerstone of many kinase inhibitors.[6][7] Derivatives of 6-aminoindazole, in particular, have demonstrated potent anti-proliferative effects across various human cancer cell lines.[8]

-

Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers.[9][10] Numerous N-(1H-indazol-6-yl)benzenesulfonamide and other indazole derivatives have been developed as highly potent PLK4 inhibitors, exhibiting IC50 values in the nanomolar and even sub-nanomolar range.[10] These compounds typically arrest the cell cycle and induce apoptosis in cancer cells.[10]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are a family of receptor tyrosine kinases whose dysregulation can drive tumor growth and angiogenesis. Aminoindazole derivatives have shown excellent potency against FGFRs.[1]

-

Other Kinase Targets: The indazole scaffold is versatile and has been incorporated into inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[3][6]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme and a target in cancer immunotherapy. 6-substituted aminoindazoles have been designed as IDO1 inhibitors, with some compounds showing remarkable suppression of IDO1 protein expression and potent anti-proliferative activity in colorectal cancer cells.[6]

Antibacterial Activity

Bromo-indazole derivatives have been identified as promising antibacterial agents.[11]

-

Filamentous temperature-sensitive protein Z (FtsZ) Inhibition: FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus and Streptococcus species.[11]

Quantitative Data from Analog Screening

The following tables summarize the biological activity of various indazole derivatives structurally related to this compound. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound Class | Specific Target | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| 6-Substituted Amino-1H-Indazoles | Proliferation | HCT116 (Colorectal) | 2.9 - 59.0 µM | [8] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Proliferation | HCT116 (Colorectal) | 0.4 ± 0.3 µM | [6] |

| Indazole-based Derivative (C05) | PLK4 Kinase | - | < 0.1 nM | [9] |

| Indazole-based Derivative (C05) | Proliferation | IMR-32 (Neuroblastoma) | 0.948 µM | [9] |

| Indazole-based Derivative (C05) | Proliferation | MCF-7 (Breast) | 0.979 µM | [9] |

| Indazole-based Derivative (K22) | PLK4 Kinase | - | 0.1 nM | [10] |

| Indazole-based Derivative (K22) | Proliferation | MCF-7 (Breast) | 1.3 µM | [10] |

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a) | PLK4 Kinase | - | 74.9 nM | [12] |

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (14a) | Proliferation | MDA-MB-231 (Breast) | 6.2 µM |[12] |

Table 2: Antibacterial Activity of Bromo-Indazole Derivatives

| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-bromo-1H-indazole derivative (Compound 9) | S. pyogenes PS | MIC | 4 µg/mL | [11] |

| 4-bromo-1H-indazole derivative (Compound 12) | Penicillin-resistant S. aureus | - | 256x more potent than 3-MBA | [11] |

| 4-bromo-1H-indazole derivative (Compound 18) | S. aureus ATCC29213 | - | 64x better activity than 3-MBA |[11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are standard protocols for screening compounds like this compound.

Protocol 1: In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay

This assay assesses cytotoxicity by measuring total cellular protein content.[8]

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[6]

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 2: Kinase Inhibition Assay (Generic Example: PLK4)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a suitable peptide substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., CFI-400945 for PLK4).[10]

-

Enzyme Addition: Initiate the reaction by adding the recombinant kinase enzyme (e.g., PLK4) to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

-

Analysis: Convert raw data to percent inhibition relative to controls and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[1]

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus) in a suitable broth medium overnight to reach the logarithmic growth phase.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well of the microtiter plate.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested.[11]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the OD at 600 nm.

Visualization of Pathways and Workflows

Signaling Pathways

The diagrams below illustrate key signaling pathways potentially modulated by this compound and its derivatives.

Caption: Potential inhibition of the PLK4 cell cycle pathway by this compound.

Caption: Inhibition of bacterial cell division via targeting of FtsZ polymerization.

Experimental Workflow

Caption: A general workflow for the biological activity screening of a novel compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Thermodynamic Properties of 6-bromo-1H-indazol-4-amine

Authored for: Researchers, scientists, and drug development professionals.

Abstract

6-bromo-1H-indazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of novel therapeutic agents. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in various physical and biological systems, optimizing drug formulation, and ensuring stability. This technical guide addresses the current void in publicly available thermodynamic data for this compound. It provides a comprehensive framework for both the computational prediction and experimental determination of its key thermodynamic parameters. Detailed methodologies for computational chemistry approaches and standard experimental protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility studies are presented. Furthermore, this guide includes a plausible synthetic pathway and discusses the biological context of indazole derivatives as kinase inhibitors, visualized through signaling pathway diagrams.

Introduction

Indazole derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] this compound, with its specific substitution pattern, represents a valuable building block for creating new chemical entities. The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to the drug development process. They influence solubility, stability, crystal structure (polymorphism), and bioavailability, all of which are critical determinants of a drug candidate's success.

Currently, there is a notable absence of published experimental data for the thermodynamic properties of this compound. This guide aims to bridge this gap by providing a robust theoretical and practical framework for researchers. We will explore computational methods to predict its thermodynamic behavior and detail the experimental protocols necessary to validate these predictions and establish a reliable thermodynamic profile.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry offers powerful tools for estimating the thermodynamic properties of small molecules from first principles.[4][5][6] These methods are invaluable for early-stage drug discovery, allowing for the screening and prioritization of candidates before committing to resource-intensive synthesis and experimentation.

Methodologies

Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. From this, properties such as the standard enthalpy of formation can be derived.[5] The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7][8][9]

Solvation Models: The Gibbs free energy of solvation (ΔGsolv) is a critical parameter for predicting a compound's solubility. This can be calculated using both implicit solvent models (where the solvent is treated as a continuum) and explicit solvent models (which involve molecular simulations of the solute in a box of solvent molecules).[10][11][12]

Group Contribution Methods: This empirical approach estimates thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than QM methods, they are computationally inexpensive and useful for rapid estimation.[13]

The workflow for predicting these properties typically involves geometry optimization of the molecule's structure, followed by frequency calculations to obtain thermal corrections, and finally, single-point energy calculations with a high-level basis set.

Summary of Computable Data

The following table outlines the key thermodynamic properties that can be predicted computationally and the methods employed.

| Thermodynamic Property | Symbol | Common Computational Method(s) | Relevance in Drug Development |

| Standard Enthalpy of Formation | ΔHf° | Quantum Mechanics (DFT, G3/G4 theory), Group Contribution | Assesses molecular stability and reaction energetics. |

| Standard Gibbs Free Energy of Formation | ΔGf° | Calculated from ΔHf° and S° | Predicts spontaneity of formation and chemical equilibrium. |

| Standard Molar Entropy | S° | Statistical mechanics from QM frequency calculations | Contributes to Gibbs free energy; relates to molecular disorder. |

| Gibbs Free Energy of Solvation | ΔGsolv | Implicit/Explicit Solvation Models (SMD, PCM, MD, MC) | Key predictor of solubility in various solvents.[14] |

| Heat Capacity | Cp | Statistical mechanics from QM frequency calculations | Describes how energy storage varies with temperature. |

Experimental Determination of Thermodynamic Properties

Experimental characterization provides definitive data on the thermodynamic properties of a compound. High-purity, well-characterized material is a prerequisite for accurate measurements.

Synthesis and Characterization

A plausible synthesis of this compound would proceed via the functionalization of a suitable precursor, such as a substituted dichlorobenzonitrile, followed by cyclization with hydrazine.[15][16] The purity of the final compound must be rigorously assessed using standard analytical techniques before thermodynamic analysis.

Experimental Protocols

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring thermal transitions. It determines the heat flow into or out of a sample as a function of temperature or time.[17][18]

-

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[19][20]

-

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Experimental Run: Place the sample and reference pans into the DSC cell. Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting transition (e.g., 25 °C to 300 °C).

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.[21] Heat capacity can be determined using a modulated DSC method.

-

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[22][23]

-

Objective: To assess the thermal stability and identify decomposition temperatures.

-

Methodology:

-

Instrument Setup: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

-

Experimental Run: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen or reactive air atmosphere.

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of decomposition. The derivative of this curve can help identify distinct decomposition steps.[24]

-

3.2.3. Thermodynamic Solubility Studies

The shake-flask method is a gold-standard technique for determining equilibrium (thermodynamic) solubility.[25][26]

-

Objective: To determine the equilibrium solubility in various solvents (e.g., water, buffers, organic solvents) at different temperatures, allowing for the calculation of the Gibbs energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution.[27][28][29]

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. It is crucial to confirm that the solid phase remains stable and does not convert to a different polymorph or solvate.

-

Sampling and Analysis: After equilibration, allow the undissolved solid to settle. Withdraw a sample of the supernatant and filter it immediately to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Thermodynamic Calculation: Repeat the experiment at several different temperatures. The thermodynamic parameters can then be calculated using the van 't Hoff equation, which relates the change in solubility to temperature.

-

Summary of Experimental Data

| Experimental Technique | Measured Property/Parameter | Thermodynamic Quantity Derived |

| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm), Enthalpy of Fusion (ΔHfus) | Enthalpy of Fusion, Heat Capacity (Cp) |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Provides information on thermal stability limits. |

| Solubility Studies (Shake-Flask) | Equilibrium Solubility (S) at various temperatures | ΔGsol, ΔHsol, ΔSsol (via van 't Hoff analysis) |

Biological Context: Indazole Derivatives as Kinase Inhibitors

Indazole-based compounds are prominent in modern drug discovery, particularly as inhibitors of protein kinases.[30][31] Kinases are a class of enzymes that play a critical role in cell signaling pathways; their dysregulation is a hallmark of many diseases, including cancer. Many indazole-containing drugs, such as Pazopanib and Axitinib, function by targeting tyrosine kinases involved in angiogenesis and tumor cell proliferation.[31][32]

Given this precedent, this compound is a promising scaffold for the development of new kinase inhibitors. A hypothetical inhibitor based on this scaffold would likely bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Conclusion

The thermodynamic characterization of this compound is an essential step toward its potential application in drug development and material science. This guide provides a clear and actionable roadmap for researchers to fill the existing knowledge gap. By combining state-of-the-art computational prediction with rigorous experimental validation using the protocols detailed herein, a comprehensive thermodynamic profile can be established. This information will be invaluable for guiding formulation development, predicting stability, and ultimately accelerating the translation of this promising chemical scaffold into tangible applications.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. esports.bluefield.edu - Computational Prediction Of Physical Properties [esports.bluefield.edu]

- 6. researchgate.net [researchgate.net]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. Calculation of the Gibbs free energy of solvation and dissociation of HCl in water via Monte Carlo simulations and continuum solvation models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. chemrxiv.org [chemrxiv.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. scispace.com [scispace.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. ocw.mit.edu [ocw.mit.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 23. Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products :: BioResources [bioresources.cnr.ncsu.edu]

- 24. researchgate.net [researchgate.net]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. biointerfaceresearch.com [biointerfaceresearch.com]

- 28. thermodynamic solubility product: Topics by Science.gov [science.gov]

- 29. sid.ir [sid.ir]

- 30. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazol-4-amine serves as a crucial heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. The strategic placement of the bromine atom and the amino group on the indazole ring provides versatile handles for synthetic modification, enabling the development of compounds that target various kinases implicated in cancer and other diseases.

These application notes provide a comprehensive overview of the utility of this compound in the generation of kinase inhibitors, with a focus on Polo-like kinase 4 (PLK4) and Akt (Protein Kinase B). Detailed protocols for biochemical and cell-based assays to evaluate the synthesized inhibitors are also presented.

Rationale for Use in Kinase Inhibitor Synthesis

The 1H-indazole core is a bio-isostere of purine, the core structure of ATP. This structural mimicry allows indazole-based compounds to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the kinase hinge region, a key determinant of binding affinity.

The 6-bromo substituent provides a site for further chemical elaboration through cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of various aryl or vinyl groups to explore the solvent-exposed regions of the ATP-binding pocket. The 4-amino group can be functionalized to introduce substituents that can interact with other regions of the active site or improve the physicochemical properties of the final compound. This multi-functional nature makes this compound a valuable starting material for generating diverse libraries of kinase inhibitors for screening and optimization.

Key Kinase Targets

Inhibitors derived from the 6-bromo-1H-indazole scaffold have shown significant activity against several important cancer-related kinases:

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Overexpression of PLK4 is linked to centrosome amplification, genomic instability, and tumorigenesis.[1] Inhibition of PLK4 is a promising therapeutic strategy for various cancers, including breast, lung, and neuroblastoma.[2][3]

-

Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism.[4][5][6][7][8] Dysregulation of this pathway is a common event in many human cancers.[5][8]

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using an indazole scaffold, similar to what could be derived from this compound.

Table 1: Inhibitory Activity of Indazole Derivatives against PLK4

| Compound Reference | PLK4 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Axitinib | 6.5[9] | MDA-MB-231 | 6.2[10] |

| CFI-400437 | 0.6[9] | - | - |

| CFI-400945 | 2.8[9] | MDA-MB-468 | - |

| YLT-11 | - | - | - |

| K17 | 0.3[9] | - | - |

| K22 | 0.1[9] | MCF-7 | 1.3[9] |

| C05 | < 0.1[2] | IMR-32 | 0.948[2] |

| C05 | < 0.1[2] | MCF-7 | 0.979[2] |

| C05 | < 0.1[2] | H460 | 1.679[2] |

| 14i | 11.2 | MDA-MB-231 | 0.09[10] |

| 14i | 11.2 | MDA-MB-468 | 0.06[10] |

Table 2: Inhibitory Activity of Indazole Derivatives against the PI3K/Akt Pathway

| Compound Reference | Target Pathway | Cell Line | Antiproliferative IC50 (µM) |

| W24 | PI3K/Akt/mTOR | HT-29 | 0.43[11] |

| W24 | PI3K/Akt/mTOR | MCF-7 | 3.88[11] |

| W24 | PI3K/Akt/mTOR | A-549 | 2.16[11] |

| W24 | PI3K/Akt/mTOR | HepG2 | 1.95[11] |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.

Caption: PLK4 Signaling Pathway and Point of Inhibition.

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are generalized methods for evaluating kinase inhibitors derived from this compound. Specific parameters may require optimization depending on the kinase, inhibitor, and assay platform.

Protocol 1: Biochemical Kinase Assay (e.g., PLK4)

This protocol describes a generic in vitro kinase assay to determine the IC50 of a test compound.

Caption: Workflow for a typical biochemical kinase assay.

Materials:

-

Recombinant human kinase (e.g., PLK4)

-

Kinase substrate (e.g., a specific peptide)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

-

ATP

-

Test compound (synthesized from this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)[12][13][14]

-

384-well assay plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).[14]

-

-

Signal Detection:

-

Data Analysis:

-

Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 2: Cell-Based Kinase Assay (e.g., Akt)

This protocol describes a general method to assess the ability of a compound to inhibit a kinase within a cellular context.

Caption: Workflow for a typical cell-based kinase assay.

Materials:

-

Cancer cell line with an active target pathway (e.g., a cell line with activated Akt signaling)

-

Cell culture medium and supplements

-

Test compound (synthesized from this compound) dissolved in DMSO

-

96-well cell culture plates

-

Cell lysis buffer

-

Antibodies: primary antibody against the phosphorylated form of the kinase or its substrate (e.g., phospho-Akt Ser473), and a primary antibody for the total protein as a loading control.

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)

Procedure:

-

Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a chosen duration (e.g., 24, 48, or 72 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add cell lysis buffer to each well and incubate on ice to prepare cell lysates.

-

-

Detection of Phosphorylation (Western Blot Example):

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated target.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total protein.

-

Normalize the phosphorylated protein signal to the total protein signal.

-

Determine the concentration-dependent inhibition of target phosphorylation by the test compound.

-

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its utility has been demonstrated in the development of potent inhibitors against key cancer targets such as PLK4 and Akt. The provided protocols offer a framework for the biochemical and cell-based evaluation of these synthesized compounds, enabling researchers to identify and characterize promising new therapeutic agents. Careful optimization of both the chemical synthesis and the biological assays is crucial for the successful development of effective kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]

- 11. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. promega.jp [promega.jp]

- 14. domainex.co.uk [domainex.co.uk]

Application Notes and Protocols: Synthesis of 6-bromo-1H-indazol-4-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indazole-containing derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties.[1] The 6-bromo-1H-indazol-4-amine scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 6-position and the amine group at the 4-position offer reactive sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization.

I. Synthesis of the this compound Core

A practical synthetic approach to substituted aminoindazoles often involves a two-step sequence: regioselective halogenation of an appropriate benzonitrile followed by cyclization with hydrazine.[2][3] While a direct protocol for this compound is not explicitly detailed in the provided literature, a plausible route can be adapted from the synthesis of structurally similar compounds like 7-bromo-4-chloro-1H-indazol-3-amine.[2][3] The proposed synthesis starts from 2-bromo-4-fluorobenzonitrile.

Proposed Synthetic Pathway:

References

Application of 6-bromo-1H-indazol-4-amine in Oncology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1H-indazol-4-amine serves as a crucial starting scaffold in the synthesis of a diverse range of derivatives with significant potential in oncology research. The indazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, particularly protein kinases. The strategic placement of the bromo and amine functionalities on the indazole ring at positions 6 and 4, respectively, provides versatile handles for chemical modification, enabling the generation of libraries of compounds for anticancer drug discovery.

This document provides detailed application notes on the utility of this compound in oncology, focusing on its role as a precursor to potent kinase inhibitors and other anti-proliferative agents. It includes a compilation of quantitative data for various synthesized derivatives, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Anti-proliferative Activity of Indazole Derivatives

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various derivatives synthesized from indazole scaffolds, including those related to 6-bromo-1H-indazole, against a panel of human cancer cell lines. This data highlights the potential of the indazole core in developing potent anticancer agents.

Table 1: IC50 Values of 1H-indazole-3-amine Derivatives against Various Cancer Cell Lines [1]

| Compound | K562 (Chronic Myeloid Leukemia) (μM) | A549 (Lung Cancer) (μM) | PC-3 (Prostate Cancer) (μM) | Hep-G2 (Liver Cancer) (μM) |

| 5a | 9.32 ± 0.59 | 4.66 ± 0.45 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| 5k | 12.17 ± 2.85 | - | - | 3.32 ± 0.43 |

| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| 6o | 5.15 ± 0.55 | - | - | - |

| 5-Fu (control) | - | - | - | - |

Table 2: IC50 Values of Indazole-Pyrimidine Derivatives against Various Cancer Cell Lines [2]

| Compound | MCF-7 (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | Caco2 (Colorectal Cancer) (μM) |

| 4a | 2.958 | 3.304 | 10.350 |

| 4d | 4.798 | - | 9.632 |

| 4e | - | - | 7.172 |

| 4f | 1.629 | - | - |

| 4g | 4.680 | - | 6.909 |

| 4i | 1.841 | 2.305 | 4.990 |

| Staurosporine (control) | 8.029 | 7.35 | 11.29 |

Table 3: IC50 Values of other Indazole Derivatives against Various Cancer Cell Lines [3]

| Compound | 4T1 (Breast Cancer) (μM) | HepG2 (Liver Cancer) (μM) | MCF-7 (Breast Cancer) (μM) | HCT116 (Colorectal Cancer) (μM) |

| 2a | >10 | >10 | 1.15 ± 0.13 | 4.89 |

| 2b | 6.59 ± 1.11 | 0.91 ± 0.09 | >10 | 1.10 ± 0.04 |

| 2c | 8.06 ± 1.53 | 1.49 ± 0.19 | >10 | 1.01 ± 0.28 |

| 2d | 1.40 ± 0.22 | 0.46 ± 0.02 | 1.16 ± 0.21 | 0.25 ± 0.01 |

| 2e | 3.90 ± 1.01 | 1.70 ± 0.43 | 5.99 ± 1.91 | 1.01 ± 0.09 |

| 2f | 0.95 ± 0.12 | 0.23 ± 0.03 | 0.80 ± 0.05 | 0.34 ± 0.02 |

| 2g | 1.57 ± 0.31 | 0.64 ± 0.11 | 1.90 ± 0.35 | 0.79 ± 0.15 |

| 2h | >10 | 2.62 ± 0.65 | 9.59 ± 1.14 | 2.10 ± 0.32 |

| 2i | 3.95 ± 0.78 | 0.97 ± 0.09 | 9.52 ± 1.07 | 1.06 ± 0.18 |

| 2j | 0.88 ± 0.09 | >10 | 8.44 ± 1.29 | >10 |

| 2k | 1.50 ± 0.17 | 0.20 ± 0.06 | 2.20 ± 0.53 | 0.78 ± 0.23 |

| 2l | 1.23 ± 0.38 | 3.42 ± 0.49 | 9.41 ± 1.12 | 8.22 ± 1.06 |

| 2m | 4.16 ± 0.58 | 3.45 ± 0.39 | 9.62 ± 1.58 | 3.28 ± 0.57 |

| 2n | 8.39 ± 1.23 | 9.15 ± 1.60 | 9.35 ± 1.74 | 7.56 ± 1.31 |

| 2o | 2.10 ± 0.36 | 0.59 ± 0.08 | 5.16 ± 0.67 | 0.79 ± 0.14 |

| 2p | 3.22 ± 0.61 | 1.15 ± 0.46 | 8.77 ± 1.41 | 1.69 ± 0.48 |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of indazole derivatives are provided below.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4][5][6] The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance, which is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or SDS-HCl solution)[5][7]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (indazole derivatives) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Addition: After the incubation period, remove the medium containing the compounds and add 28 µL of a 2 mg/mL MTT solution to each well.[5] Incubate for 1.5 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[5] Incubate the plate for 15 minutes at 37°C with shaking on an orbital shaker.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][8]

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After a 48-hour incubation with the test compounds, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]

-

Washing: Wash the plates four times with slow-running tap water to remove the TCA and excess medium.[9] Allow the plates to air-dry completely at room temperature.[9]

-

Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Removal of Unbound Dye: Wash the plates immediately four times with 1% acetic acid to remove the unbound SRB dye.[9]

-

Solubilization: After the plates have dried completely, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[9] Place the plates on an orbital shaker for at least 5 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of indazole derivatives.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or Nu/Nu mice)[10][11]

-

Cancer cell line of interest

-

Phosphate-buffered saline (PBS) or appropriate cell suspension medium

-

Test compound formulation

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL.[10]

-

Tumor Inoculation: Subcutaneously inject 0.2 mL of the cell suspension into the flank of each mouse.[10]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers twice a week.[10] Calculate the tumor volume using the formula: V = (L x W^2) / 2, where L is the length and W is the width.[10][11]

-

Compound Administration: When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice, excise the tumors, and record their final weight.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anti-tumor efficacy of the compound.

Visualizations

Signaling Pathways